4,4-Dimethylcholest-5-en-3-yl acetate
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Overview
Description
4,4-Dimethylcholest-5-en-3-yl acetate is a chemical compound with the molecular formula C31H52O2. It is a derivative of cholesterol, specifically modified at the 4 and 4 positions with methyl groups and at the 3 position with an acetate group. This compound is of interest in various fields of scientific research due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethylcholest-5-en-3-yl acetate typically involves the acetylation of 4,4-Dimethylcholest-5-en-3-ol. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete acetylation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethylcholest-5-en-3-yl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it back to the parent alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of 4,4-Dimethylcholest-5-en-3-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4,4-Dimethylcholest-5-en-3-yl acetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential therapeutic effects and as a biomarker for certain diseases.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 4,4-Dimethylcholest-5-en-3-yl acetate involves its interaction with cell membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with specific enzymes, altering their activity and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethylcholest-5-en-3-ol: The parent alcohol of the acetate derivative.
Cholest-5-en-3-yl acetate: A similar compound without the 4,4-dimethyl modification.
4,4-Dimethylcholesterol: Another derivative with different functional groups.
Uniqueness
4,4-Dimethylcholest-5-en-3-yl acetate is unique due to its specific structural modifications, which confer distinct chemical and biological properties. These modifications can influence its reactivity, solubility, and interaction with biological systems, making it a valuable compound for various research applications.
Properties
CAS No. |
4057-03-8 |
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Molecular Formula |
C31H52O2 |
Molecular Weight |
456.7 g/mol |
IUPAC Name |
[4,4,10,13-tetramethyl-17-(6-methylheptan-2-yl)-1,2,3,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C31H52O2/c1-20(2)10-9-11-21(3)24-13-14-25-23-12-15-27-29(5,6)28(33-22(4)32)17-19-31(27,8)26(23)16-18-30(24,25)7/h15,20-21,23-26,28H,9-14,16-19H2,1-8H3 |
InChI Key |
PTDBQIJPNPGLEF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4(C)C)OC(=O)C)C)C |
Origin of Product |
United States |
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